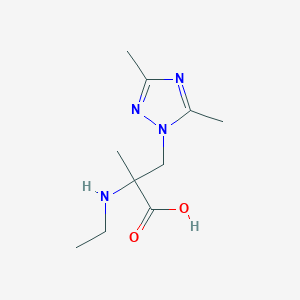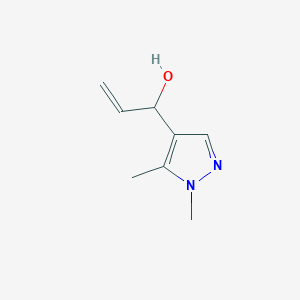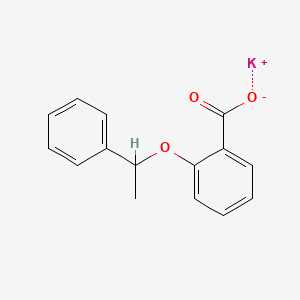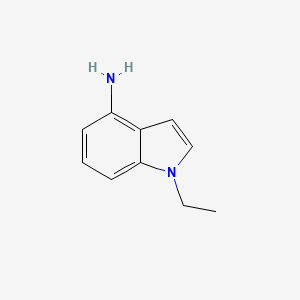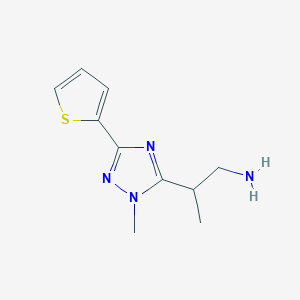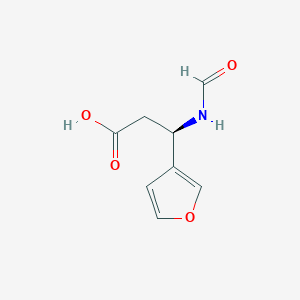
(r)-3-Formamido-3-(furan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Formamido-3-(furan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and amino acids.
Formation of Intermediate: The furan ring is functionalized to introduce the amino group at the 3-position. This can be achieved through various methods, including electrophilic substitution reactions.
Formylation: The amino group is then formylated to introduce the formamido group. This step often involves the use of formic acid or formylating agents under controlled conditions.
Final Product Formation:
Industrial Production Methods
Industrial production of ®-3-Formamido-3-(furan-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The formamido group can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the formamido group can yield ®-3-amino-3-(furan-3-yl)propanoic acid.
Substitution: Substitution reactions can produce various substituted furan derivatives.
Aplicaciones Científicas De Investigación
®-3-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of ®-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-3-(furan-3-yl)propanoic acid: This compound is similar in structure but lacks the formamido group.
3-(Furan-2-yl)propanoic acid: This compound has a similar furan ring but differs in the position of the substituents.
Uniqueness
®-3-Formamido-3-(furan-3-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(3R)-3-formamido-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1 |
Clave InChI |
JBUUZUJNFYXDDQ-SSDOTTSWSA-N |
SMILES isomérico |
C1=COC=C1[C@@H](CC(=O)O)NC=O |
SMILES canónico |
C1=COC=C1C(CC(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


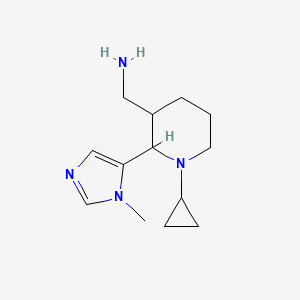
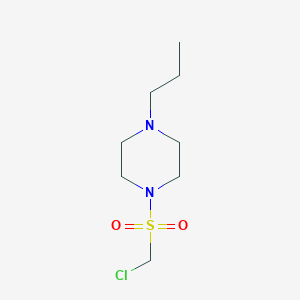
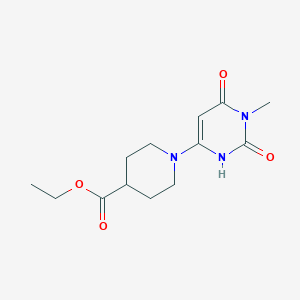
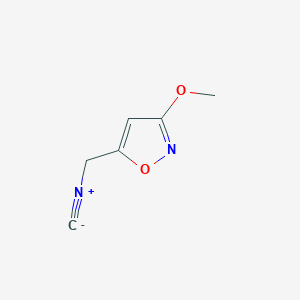
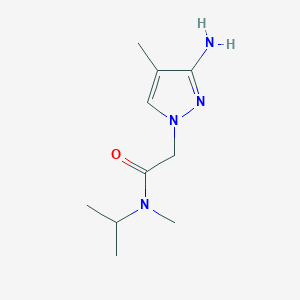

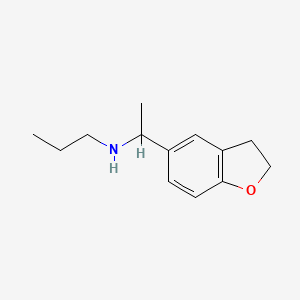
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
